Massonianoside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Massonianoside B is a naturally occurring compound found in the needles of Cedrus deodara (Deodar cedar). It is a cell-permeable, potent, highly selective, reversible, and S-adenosylmethionine-competitive inhibitor of disruptor of telomeric silencing 1-like (DOT1L). This compound has shown significant potential in decreasing cellular levels of histone H3 lysine 79 (H3K79) methylation and inhibiting the expression of mixed lineage leukemia (MLL) fusion target genes HOXA9 and MEIS1 .

準備方法

Massonianoside B can be isolated from the aqueous extracts of Pinus massoniana Lamb. using a two-dimensional preparative liquid chromatography method. This method involves the use of a polar-enhanced reversed-phase column for the first-dimensional separation and a hydrophilic interaction liquid chromatography column for the second-dimensional separation. The preparation results indicate that this method provides high-purity compounds with a recovery rate of up to 96% .

化学反応の分析

Massonianoside B undergoes various chemical reactions, including:

Oxidation: It exhibits radical scavenging capacities, which indicates its potential to undergo oxidation reactions.

Reduction: The compound can restore the activity of antioxidant enzymes impaired by carbon tetrachloride (CCL4), suggesting its involvement in reduction reactions.

Substitution: The presence of hydroxyl groups in its structure allows for potential substitution reactions with suitable reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Massonianoside B has a wide range of scientific research applications, including:

Chemistry: It is used as a selective inhibitor in studies involving protein methyltransferases, particularly DOT1L.

Biology: The compound’s ability to decrease H3K79 methylation makes it a valuable tool in epigenetic research.

Medicine: This compound exhibits anti-leukemic activity and is metabolically stable in both human and mouse liver microsomes, making it a potential candidate for therapeutic applications

Industry: Its antioxidant properties make it useful in the development of natural antioxidant products.

作用機序

Massonianoside B exerts its effects by competitively inhibiting DOT1L, a histone H3 lysine 79 methyltransferase. This inhibition leads to a decrease in H3K79 methylation levels, which in turn affects the expression of MLL fusion target genes HOXA9 and MEIS1. The compound’s selectivity and potency make it a valuable tool for studying the molecular pathways involved in epigenetic regulation and leukemia .

類似化合物との比較

Massonianoside B can be compared with other similar compounds, such as:

Silibinin: Another natural compound with antioxidant properties.

Hesperidin methyl chalcone: Known for its anti-inflammatory and antioxidant activities.

4-Nitrophenyl α-L-rhamnopyranoside: Used in biochemical studies for its glycosidic properties

This compound stands out due to its high selectivity and potency as a DOT1L inhibitor, as well as its unique structure that allows for various chemical reactions and applications.

生物活性

Massonianoside B (MA) is a compound derived from various species of the genus Pinus, known for its potential therapeutic applications. Recent studies have focused on its biological activities, particularly as a novel inhibitor of DOT1L (Disruptor of telomeric silencing 1-like), which is significant in the treatment of certain leukemias, including MLL-rearranged acute myeloid leukemia (AML).

Chemical Structure and Properties

This compound has a complex chemical structure that contributes to its biological activity. Its molecular formula and structural characteristics are critical for understanding its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄O₁₃ |

| Molecular Weight | 308.38 g/mol |

| Solubility | Soluble in methanol and DMSO |

This compound acts primarily as a DOT1L inhibitor. DOT1L is responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification linked to the regulation of gene expression and chromatin structure. Inhibition of this enzyme can lead to the reactivation of tumor suppressor genes and suppression of oncogenes, making it a promising target in cancer therapy.

Inhibition Studies

Recent research has demonstrated that this compound exhibits significant inhibitory activity against DOT1L, with IC50 values indicating its potency compared to other known inhibitors.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| EPZ-5676 | 0.3 |

| Other Inhibitors | >1 |

Anticancer Effects

The anticancer properties of this compound have been evaluated in various preclinical models. In vitro studies show that it induces apoptosis in leukemia cell lines through:

- Cell Cycle Arrest : Induces G1 phase arrest, leading to reduced proliferation.

- Apoptotic Pathways : Activates caspase cascades, promoting programmed cell death.

Case Study Example : A study involving the treatment of MLL-rearranged AML cell lines with this compound showed a significant reduction in cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate:

- Absorption : Rapid absorption post-administration.

- Distribution : Wide tissue distribution with notable accumulation in liver and kidneys.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted mainly through urine.

Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

特性

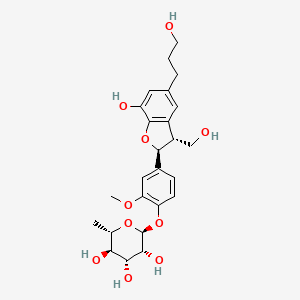

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHIEOZUONPPQY-ROQFLNLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Massonianoside B and where is it found?

A1: this compound (MASOB) is a lignan glycoside found in the pine needle extracts of Pinus massoniana Lamb. [] It was first identified as a novel compound in this plant. [] It has also been isolated from Elsholtzia bodinieri Vaniot, a plant in the mint family. []

Q2: What are the known biological activities of this compound?

A2: MASOB has demonstrated promising in vitro and in vivo antioxidant properties. [] In a study using a mouse model, MASOB effectively increased antioxidant enzyme activity (catalase and glutathione peroxidase) in liver tissue while reducing lipid peroxidation markers in serum. [] Furthermore, MASOB has been identified as a selective inhibitor of the protein methyltransferase disruptor of telomeric silencing 1-like (DOT1L). []

Q3: How does this compound interact with DOT1L and what are the downstream effects?

A3: this compound acts as a novel, selective inhibitor of DOT1L, binding to the S-adenosylmethionine (SAM) binding site of the enzyme. [] This interaction inhibits DOT1L's activity, leading to a decrease in histone lysine 79 mono- and dimethylation in MLL-rearranged leukemia cells. [] Consequently, MASOB exhibits antileukemic activity by selectively inhibiting the proliferation and inducing apoptosis in these cells, along with downregulating the expression of MLL fusion target genes such as HOXA9 and MEIS1. []

Q4: What is the structural characterization of this compound?

A4: While a specific molecular formula and weight are not provided in the abstracts, the research describes MASOB as a lignan glycoside. [, ] Structurally, it is identified as (7S,8R)-3,9,9′-trihydroxyl-3-methoxy-7,8-dihydrobenzofuran-1′-propanolneoligan-4-O-α-L-rhamnopyranoside. [] Further spectroscopic data analysis, including IR, FAB-MS, 1HNMR, 13CNMR, 1H-1H COSY, 13C-1H COSY, DEPT, HMBC, and ORD, confirmed its structure. []

Q5: How can I quantify this compound?

A5: A high-performance liquid chromatography method coupled with a photodiode array detector (HPLC/PDA) has been developed for the quantitative analysis of MASOB in different Pinus species. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。